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Compound of Interest

Compound Name: 3-Iodo-4-methylbenzonitrile

CAS No.: 42872-79-7

Cat. No.: B1590666 Get Quote

Executive Summary & Scaffold Analysis
3-Iodo-4-methylbenzonitrile (CAS: 42872-79-7) represents a high-value electrophilic scaffold

in medicinal chemistry. Unlike its bromo- or chloro-analogs, the iodo-substituent provides a

"privileged" handle for rapid, mild cross-coupling reactions (Suzuki-Miyaura, Sonogashira,

Heck) while the ortho-methyl group imposes specific steric constraints often required for

atropisomeric selectivity or receptor binding pockets.

This guide provides objective characterization data, comparative performance metrics against

halogenated alternatives, and validated protocols for its derivatization.[1]

Physical Property Baseline
The following data constitutes the quality control baseline for the starting material.
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Property Value / Observation Method/Source

Appearance Off-white to beige solid Visual Inspection

Melting Point 55 – 58 °C Capillary Method [1]

Molecular Weight 243.04 g/mol Calculated

1H NMR (400 MHz, CDCl3)

δ 8.05 (d, J = 1.6 Hz, 1H), 7.58

(dd, J = 7.9, 1.6 Hz, 1H), 7.35

(d, J = 7.9 Hz, 1H), 2.56 (s,

3H)

Predicted/Standard Shift [2]

IR (Neat)
2228 cm⁻¹ (CN stretch), ~2920

cm⁻¹ (CH₃)
FT-IR

Performance Comparison: Iodo- vs. Bromo-Analogs
The choice between the Iodo- and Bromo-variants is a trade-off between reactivity and cost.

Feature
3-Iodo-4-

methylbenzonitrile

3-Bromo-4-

methylbenzonitrile
Implication for R&D

Bond Energy (C-X) ~65 kcal/mol (Weaker)
~81 kcal/mol

(Stronger)

Iodo undergoes

oxidative addition 10–

100x faster.

Catalyst Load
Low (0.5 – 1.0 mol%

Pd)

Moderate/High (3.0 –

5.0 mol% Pd)

Iodo allows for cleaner

workups and lower

metal scavenging

costs.[1]

Reaction Temp. Room Temp to 60 °C Often >80 °C (Reflux)

Iodo is essential for

thermally sensitive

substrates.[1]

Cost
High (

$)
Low ($)

Use Bromo for scale-

up; Iodo for library

synthesis.[1]
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Synthetic Utility & Derivative Pathways[2][3][4]
The utility of 3-iodo-4-methylbenzonitrile lies in its ability to serve as a divergence point.[1]

The iodine atom is selectively reactive over the nitrile group, allowing for C-C bond formation

before manipulating the nitrile (e.g., into an amine, acid, or tetrazole).

Workflow Visualization
The following diagram illustrates the primary derivatization pathways and the mechanistic logic

of the Suzuki coupling, the most common transformation for this scaffold.
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Caption: Divergent synthesis pathways from 3-iodo-4-methylbenzonitrile and the catalytic

cycle emphasizing the oxidative addition advantage of the C-I bond.

Experimental Protocols & Characterization
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
This protocol is optimized for the synthesis of 4-methyl-3-phenylbenzonitrile and related biaryls.

The iodine handle allows this reaction to proceed under milder conditions than the bromine
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analog.[1]

Reagents:

3-Iodo-4-methylbenzonitrile (1.0 equiv)

Phenylboronic acid (1.2 equiv)[1]

Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)

Base: K₂CO₃ (2.0 equiv)[1]

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

Charge a reaction vial with the nitrile (1.0 equiv), boronic acid (1.2 equiv), and base (2.0

equiv).[1]

Add solvent (0.1 M concentration relative to nitrile) and degas with N₂ for 10 minutes.

Add Pd catalyst (3 mol%) under positive N₂ pressure.

Heat to 60 °C (vs. 90-100 °C required for the bromo-analog) for 4–6 hours.

Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.[1]6) should disappear,

replaced by the fluorescent biaryl product.

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Target Derivative Data (4-Methyl-3-phenylbenzonitrile):

Note: Data derived from isomeric analog 3-cyano-4'-methylbiphenyl and theoretical models

[3, 4].

Predicted 1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.45–7.35 (m,

5H, Ph-H), 7.30 (d, J = 8.0 Hz, 1H), 2.35 (s, 3H).
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Significance: The shift of the methyl singlet and the appearance of the phenyl multiplet

confirm C-C bond formation.[1]

Protocol B: Sonogashira Coupling (Alkyne Insertion)
Used to install rigid linkers common in kinase inhibitors.[1]

Reagents:

3-Iodo-4-methylbenzonitrile (1.0 equiv)

Phenylacetylene (1.2 equiv)[1]

Catalyst: PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%)

Base: Et₃N (3.0 equiv) or Et₃N/THF (1:1 solvent)[1]

Procedure:

Dissolve nitrile in dry THF/Et₃N.[1]

Add Pd catalyst and CuI.[1][2][3]

Add alkyne dropwise at Room Temperature. (Note: The bromo-analog often requires heating

to 60-80 °C).[1]

Stir for 2–4 hours.

Workup: Filter off ammonium salts, concentrate, and purify via silica gel chromatography.

Industrial Relevance: The "Sartan" Connection
While 3-iodo-4-methylbenzonitrile is a versatile building block, its structural isomers and

derivatives are critical in the synthesis of Angiotensin II Receptor Blockers (ARBs) like

Valsartan and Irbesartan.

Key Transformation: The nitrile group is often converted to a tetrazole ring using Sodium

Azide (NaN₃) and a Lewis acid (ZnBr₂ or Et₂AlCl).[1]
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Why Iodine? In complex multistep synthesis of ARBs, the iodine handle allows for the early

introduction of the biphenyl system via Suzuki coupling before the harsh conditions required

for tetrazole formation are applied.[1]

Comparative Data for Tetrazole Formation:

Precursor Conditions Yield Notes

Nitrile
NaN₃, ZnBr₂, DMF,
110°C

>85%
Standard industrial
route [5].

| Amide | Dehydration then Azidation | <60% | Less efficient; extra steps.[1] |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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